molecular formula C24H28N4O3 B2656671 N-(2-ethoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide CAS No. 1286732-79-3

N-(2-ethoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide

Cat. No.: B2656671
CAS No.: 1286732-79-3
M. Wt: 420.513
InChI Key: UPPKTXUZHHOKAT-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide is a synthetic chemical compound designed for advanced biochemical and pharmacological research. Its molecular structure, which incorporates a morpholino group and a pyrazole core, is of significant interest in medicinal chemistry, particularly in the development of protein kinase inhibitors . Kinase inhibitors are a major focus in oncology and signal transduction research, as they can modulate key cellular pathways involved in growth and proliferation. The structural motif of a pyrazolylacetamide derivative is well-established in the scientific literature, with closely related compounds demonstrating potent inhibitory activity against critical targets such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key driver of tumor angiogenesis . Furthermore, (1H-pyrazol-4-yl)acetamide derivatives have been identified as potent antagonists for other targets like the P2X7 receptor, highlighting the versatility of this chemical scaffold in drug discovery efforts . This suggests that researchers can investigate this compound for its potential to interact with a range of biologically relevant receptors and enzymes. Its primary research value lies in its application as a lead compound or a chemical probe for studying intracellular signaling mechanisms, apoptosis, and cell cycle regulation. Researchers may employ it in in vitro assays to evaluate its efficacy in inhibiting specific kinase activity, its impact on cancer cell proliferation, and its ability to induce programmed cell death. It is strictly for research applications and is not intended for diagnostic or therapeutic use. This product is offered "For Research Use Only." It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[4-(4-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3/c1-3-31-22-7-5-4-6-21(22)25-23(29)17-28-16-20(19-10-8-18(2)9-11-19)24(26-28)27-12-14-30-15-13-27/h4-11,16H,3,12-15,17H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPKTXUZHHOKAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of receptor interactions and therapeutic applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a pyrazole ring, morpholino group, and an ethoxyphenyl moiety. Its chemical formula is C20H24N4O2C_{20}H_{24}N_4O_2, which contributes to its diverse biological interactions.

Receptor Binding Affinity

Research indicates that compounds with similar structures often exhibit selective binding affinities for various receptors. For instance, studies on related morpholino derivatives have demonstrated significant selectivity for sigma receptors, particularly σ1 over σ2. The binding affinity of this compound to these receptors could be hypothesized based on structural analogs.

CompoundReceptorBinding Affinity (Ki)Selectivity
Compound Xσ142 nM36x σ2
This compoundTBDTBDTBD

Antinociceptive Effects

A notable study evaluated the antinociceptive effects of structurally similar compounds using the formalin test. The results indicated that certain morpholino derivatives significantly reduced nociception in animal models, suggesting potential applications in pain management.

"The ipsilateral local peripheral administration produced a reduction in formalin-induced nociception" .

Case Studies

Several case studies have highlighted the biological activity of compounds related to this compound:

  • Study on Anticonvulsant Activity : A series of derivatives were synthesized and evaluated for anticonvulsant properties. The most potent derivatives exhibited protective effects in maximal electroshock (MES) tests, indicating potential for treating epilepsy.
    CompoundDose (mg/kg)MES Protection
    Compound 20100Yes
    Morpholine derivative 24300Yes
  • Insecticidal Activity : Research on similar amide derivatives showed promising insecticidal activity against pests like Nilaparvata lugens, demonstrating the compound's versatility in biological applications .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the pyrazole ring or morpholino group can significantly alter receptor binding and subsequent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key physical properties and synthetic yields of N-(2-ethoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide and related compounds:

Compound Name / ID Melting Point (°C) Yield (%) Key Substituents
Target Compound Not reported Not reported 2-ethoxyphenyl, morpholino, p-tolyl
N-(2-Nitrophenyl)-2-[4-phenyl-2-(1H-pyrazol-1-yl)-1H-imidazol-1-yl]acetamide (7s) 150–153 52 2-nitrophenyl, imidazole, phenyl
N-(2,4-Dinitrophenyl)-2-[4-phenyl-2-(1H-pyrazol-1-yl)-1H-imidazol-1-yl]acetamide (7t) 120–146 67 2,4-dinitrophenyl, imidazole, phenyl
2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (2e) 165–167 30 Triazole, pyridinylpyrimidine, cyclopropyl
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Not reported Not reported 4-bromophenyl, pyridazinone, methoxybenzyl

Key Observations :

  • Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., nitro in 7s and 7t ) reduce melting points compared to electron-donating groups (e.g., ethoxy in the target compound).
  • Yield Variability : Yields range from 30% (2e, triazole derivative ) to 67% (7t ), likely due to differences in reaction steric hindrance or intermediate stability.

Spectral Data Comparison

Table 2: Key NMR and IR Data
Compound / ID $ ^1H $ NMR (δ, ppm) IR (cm$ ^{-1} $)
Target Compound Not reported Not reported
7s 8.21 (d, Ar–NO$ _2 $), 6.90–7.50 (pyrazole H) 1680 (C=O), 1530 (N–O)
2e 8.60 (s, triazole H), 2.40 (s, CH$ _3 $) 3250 (N–H), 1705 (C=O)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide 7.80 (d, Ar–Br), 3.80 (s, OCH$ _3 $) 1720 (C=O), 1650 (C=N)

Insights :

  • C=O Stretching : All acetamide derivatives show strong IR absorption near 1680–1720 cm$ ^{-1 $, confirming the presence of the carbonyl group .
  • Aromatic Protons: Chemical shifts in the range of 6.90–8.60 ppm reflect aromatic and heterocyclic protons, with downfield shifts observed for electron-withdrawing substituents (e.g., NO$ _2 $ in 7s ).

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